molecular formula C14H13ClN2O B3072212 3-Amino-N-(3-chloro-4-methylphenyl)benzamide CAS No. 1016688-52-0

3-Amino-N-(3-chloro-4-methylphenyl)benzamide

Cat. No. B3072212
CAS RN: 1016688-52-0
M. Wt: 260.72 g/mol
InChI Key: XNQODSCKOXHIHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-N-(3-chloro-4-methylphenyl)benzamide is a chemical compound with the molecular formula C14H13ClN2O and a molecular weight of 260.72 . It is used for research purposes .


Synthesis Analysis

The compound can be synthesized using a continuous flow microreactor system . The selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride results in the formation of 3-Amino-N-(3-chloro-4-methylphenyl)benzamide . This process is complicated due to the presence of two amine groups in different chemical environments, leading to the coexistence of parallel by-products and serial by-products .


Molecular Structure Analysis

The molecular structure of 3-Amino-N-(3-chloro-4-methylphenyl)benzamide consists of a benzamide group attached to a 3-chloro-4-methylphenyl group via an amide linkage .


Chemical Reactions Analysis

The synthesis of 3-Amino-N-(3-chloro-4-methylphenyl)benzamide involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The reaction kinetics parameters, including reaction rate constants, activation energies, and pre-exponential factors, were determined using a microflow system .


Physical And Chemical Properties Analysis

3-Amino-N-(3-chloro-4-methylphenyl)benzamide has a molecular weight of 260.72 and a molecular formula of C14H13ClN2O .

Scientific Research Applications

Electrophoretic Separation

A study developed a nonaqueous capillary electrophoretic separation method for various substances including 4-chloromethyl-N-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl) benzamide (CPB), a compound related to 3-Amino-N-(3-chloro-4-methylphenyl)benzamide. This method is promising for quality control of imatinib mesylate (IM) (Ye et al., 2012).

Neuroleptic Activity

Research on benzamides, including those similar to 3-Amino-N-(3-chloro-4-methylphenyl)benzamide, showed a correlation between structure and neuroleptic activity. This research contributes to understanding the potential of such compounds in treating psychosis (Iwanami et al., 1981).

Antitumor Activity

A study on 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, structurally similar to the compound , showed significant inhibitory effects on cancer cell lines, highlighting the potential of related compounds in cancer treatment (Ji et al., 2018).

Molecular Structure Analysis

Research on the molecular structure of similar benzamide derivatives aids in understanding their interactions and potential as neuroleptic drugs (Furuya et al., 1985).

Mosquito Development Inhibition

Compounds like SIR-8514, which are structurally related to 3-Amino-N-(3-chloro-4-methylphenyl)benzamide, have been found effective against mosquito development, suggesting potential use in vector control (Schaefer et al., 1978).

Electrochemical Oxidation in Antioxidants

A study explored the electrochemical oxidation of amino-substituted benzamide derivatives, contributing to the understanding of their antioxidant properties. Such research can be vital in developing potent antioxidants (Jovanović et al., 2020).

Histone Deacetylase Inhibition

Research on N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide showed its potential as a histone deacetylase inhibitor, indicating its use in cancer therapy (Zhou et al., 2008).

Antibacterial and Antifungal Properties

Compounds structurally related to 3-Amino-N-(3-chloro-4-methylphenyl)benzamide demonstrated antibacterial and antifungal activities, contributing to the field of antimicrobial research (Vasu et al., 2005).

Synthesis of Radiopharmaceuticals

Studies on the synthesis of related compounds, like 4‐amino‐5‐chloro‐N[2‐(diethylamino)ethyl]‐2‐ [(butan‐2‐on‐3‐yl)oxy]‐[carbonyl‐14C]benzamide, are important in developing radiopharmaceuticals for medical imaging (Standridge & Swigor, 1991).

Gastroprokinetic Activity

Research into benzamide derivatives, including 2-Amino-N-[(4-benzyl-2-morpholinyl)methyl]benzamides, has shown potential in developing gastroprokinetic agents, beneficial in gastrointestinal disorders (Kato et al., 1995).

Safety and Hazards

The compound is intended for research use only and is not intended for diagnostic or therapeutic use .

properties

IUPAC Name

3-amino-N-(3-chloro-4-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c1-9-5-6-12(8-13(9)15)17-14(18)10-3-2-4-11(16)7-10/h2-8H,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQODSCKOXHIHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-N-(3-chloro-4-methylphenyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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